molecular formula C25H25ClN4O3 B2380320 4-(2,3-dihydro-1,4-benzoxazepin-4(5H)-ylcarbonyl)benzonitrile CAS No. 1226446-70-3

4-(2,3-dihydro-1,4-benzoxazepin-4(5H)-ylcarbonyl)benzonitrile

Cat. No. B2380320
CAS RN: 1226446-70-3
M. Wt: 464.95
InChI Key: VUDVPZWOLLJJPQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its IUPAC name. The presence of a benzoxazepin ring, a carbonyl group, and a nitrile group can be inferred from the name .


Physical And Chemical Properties Analysis

The compound is a solid under normal conditions . Its empirical formula is C11H14ClNO3, and it has a molecular weight of 243.69 . More specific physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the search results.

Scientific Research Applications

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. Its mechanism of action would depend on its intended use, which could vary widely given its potential applications in fields like medicinal chemistry and material science.

Safety and Hazards

According to the safety information provided by Sigma-Aldrich, this compound is classified as Acute Tox. 4 Oral, indicating that it may be harmful if swallowed . It is recommended to handle this compound with appropriate safety precautions.

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN4O3/c1-32-22-11-20-21(12-23(22)33-2)28-15-18(13-27)24(20)30-9-7-17(8-10-30)25(31)29-14-16-3-5-19(26)6-4-16/h3-6,11-12,15,17H,7-10,14H2,1-2H3,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDVPZWOLLJJPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)N3CCC(CC3)C(=O)NCC4=CC=C(C=C4)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-chlorophenyl)methyl]-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide

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